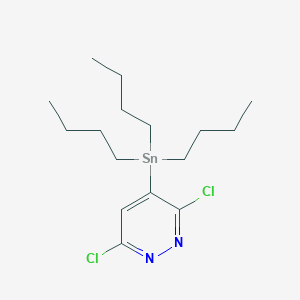
3,6-Dichloro-4-(tributylstannyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl-(3,6-dichloropyridazin-4-yl)stannane is an organotin compound that features a tin atom bonded to a 3,6-dichloropyridazin-4-yl group and three butyl groups
準備方法
Synthetic Routes and Reaction Conditions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane can be synthesized through the reaction of 3,6-dichloropyridazine with tributyltin hydride. The reaction typically involves the use of a palladium catalyst under an inert atmosphere to facilitate the coupling of the pyridazine derivative with the tributyltin hydride .
Industrial Production Methods
While specific industrial production methods for tributyl-(3,6-dichloropyridazin-4-yl)stannane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
Tributyl-(3,6-dichloropyridazin-4-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Coupling Reactions: The compound is used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for radical reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products Formed
The major products formed from reactions involving tributyl-(3,6-dichloropyridazin-4-yl)stannane depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is typically a new carbon-carbon bonded compound .
科学的研究の応用
Tributyl-(3,6-dichloropyridazin-4-yl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
作用機序
The mechanism of action of tributyl-(3,6-dichloropyridazin-4-yl)stannane involves the formation of tin-centered radicals, which can participate in various organic reactions. The molecular targets and pathways depend on the specific reaction being carried out. For example, in radical reactions, the tin-centered radical can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and subsequent reactions .
類似化合物との比較
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the 3,6-dichloropyridazin-4-yl group.
Triphenyltin Hydride: Contains phenyl groups instead of butyl groups.
Tributyl-(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Contains a different heterocyclic group.
特性
CAS番号 |
190060-74-3 |
|---|---|
分子式 |
C16H28Cl2N2Sn |
分子量 |
438.0 g/mol |
IUPAC名 |
tributyl-(3,6-dichloropyridazin-4-yl)stannane |
InChI |
InChI=1S/C4HCl2N2.3C4H9.Sn/c5-3-1-2-4(6)8-7-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
InChIキー |
AKRNDZJVRPAERE-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




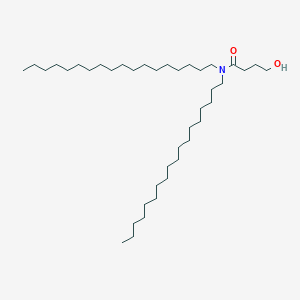
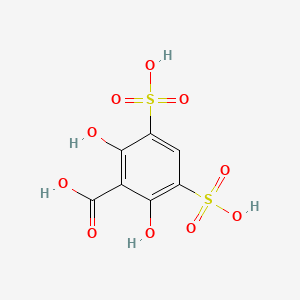


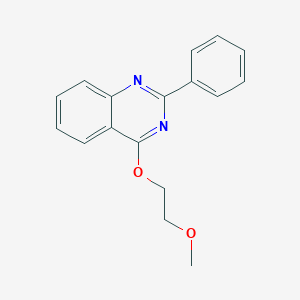
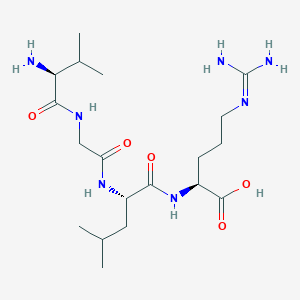
![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
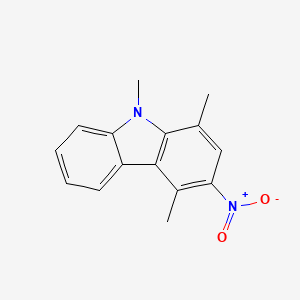
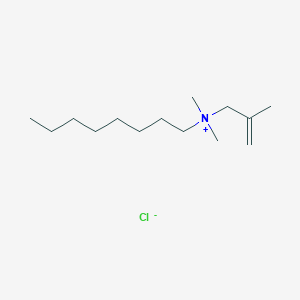

![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)

